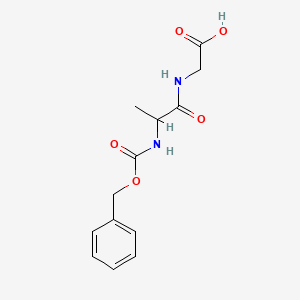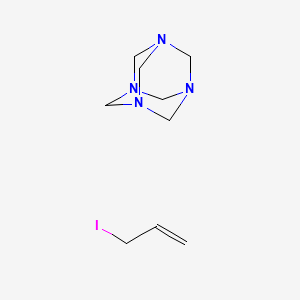
Hexamethylene tetramine allyliodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylene tetramine allyliodide is a chemical compound with the molecular formula C₉H₁₇IN₄. It is a derivative of hexamethylenetetramine, which is a heterocyclic organic compound. This compound is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylene tetramine allyliodide can be synthesized through the reaction of hexamethylenetetramine with allyl iodide. The reaction typically occurs in an organic solvent such as chloroform or methanol. The process involves the nucleophilic substitution of the nitrogen atoms in hexamethylenetetramine by the allyl group from allyl iodide. The reaction conditions usually include moderate temperatures and the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Hexamethylene tetramine allyliodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The allyl group in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction. Solvents like chloroform, methanol, or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Hexamethylene tetramine allyliodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases and conditions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its chemical properties make it suitable for use in manufacturing processes that require specific reactivity and stability.
Mechanism of Action
The mechanism of action of hexamethylene tetramine allyliodide involves its interaction with molecular targets in biological systems. The compound can undergo hydrolysis in acidic environments, releasing formaldehyde, which has antimicrobial properties. This mechanism is similar to that of hexamethylenetetramine, which is known to convert to formaldehyde in acidic conditions, exerting its effects by disrupting microbial cell walls and proteins.
Comparison with Similar Compounds
Hexamethylene tetramine allyliodide can be compared with other similar compounds, such as:
Hexamethylenetetramine: Both compounds share a similar core structure, but this compound has an additional allyl group, which imparts different chemical properties and reactivity.
Methenamine: This compound is used as a urinary antiseptic and shares a similar mechanism of action involving the release of formaldehyde in acidic conditions.
Quaternium-15: A derivative of hexamethylenetetramine, quaternium-15 is used as a preservative in cosmetics and personal care products. It releases formaldehyde, providing antimicrobial effects.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications that are not possible with its parent compound or other derivatives.
Properties
IUPAC Name |
3-iodoprop-1-ene;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.C3H5I/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-2-3-4/h1-6H2;2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBTYIWBTXNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCI.C1N2CN3CN1CN(C2)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


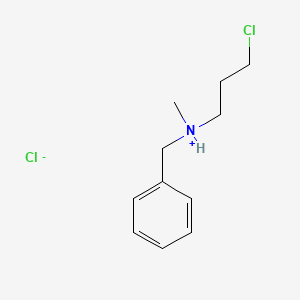
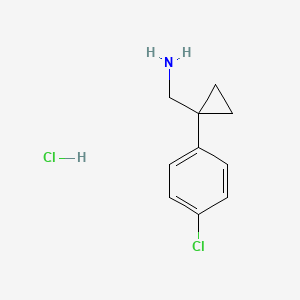
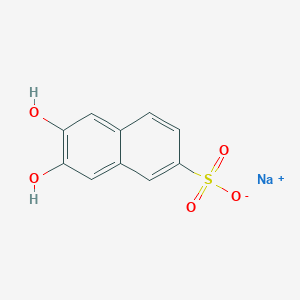
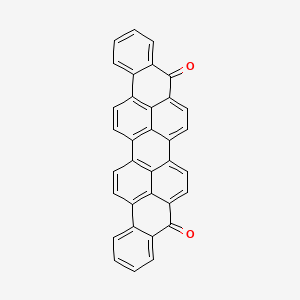


![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)


